molecular formula C6H12N2S B2969228 1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine CAS No. 63896-08-2

1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine

Cat. No.: B2969228
CAS No.: 63896-08-2
M. Wt: 144.24
InChI Key: IGFYRBDAPXOWPY-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound with a unique structure that includes a tetrahydropyrimidine ring substituted with methyl and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a thioketone in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The methylthio group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine is unique due to its tetrahydropyrimidine ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c1-8-5-3-4-7-6(8)9-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFYRBDAPXOWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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